Cas no 2248174-57-2 ((2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine)

(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine 化学的及び物理的性質
名前と識別子
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- (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine
- EN300-6505305
- 2248174-57-2
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- インチ: 1S/C12H19NO/c1-3-14-12-6-4-5-11(8-12)7-10(2)9-13/h4-6,8,10H,3,7,9,13H2,1-2H3/t10-/m1/s1
- InChIKey: UDYPFJSLIRYBJY-SNVBAGLBSA-N
- SMILES: O(CC)C1=CC=CC(=C1)C[C@@H](C)CN
計算された属性
- 精确分子量: 193.146664230g/mol
- 同位素质量: 193.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 35.2Ų
(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6505305-2.5g |
(2R)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine |
2248174-57-2 | 95.0% | 2.5g |
$4424.0 | 2025-03-14 | |
Enamine | EN300-6505305-5.0g |
(2R)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine |
2248174-57-2 | 95.0% | 5.0g |
$6545.0 | 2025-03-14 | |
Enamine | EN300-6505305-0.5g |
(2R)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine |
2248174-57-2 | 95.0% | 0.5g |
$2167.0 | 2025-03-14 | |
Enamine | EN300-6505305-0.25g |
(2R)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine |
2248174-57-2 | 95.0% | 0.25g |
$2077.0 | 2025-03-14 | |
Enamine | EN300-6505305-1.0g |
(2R)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine |
2248174-57-2 | 95.0% | 1.0g |
$2257.0 | 2025-03-14 | |
Enamine | EN300-6505305-0.05g |
(2R)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine |
2248174-57-2 | 95.0% | 0.05g |
$1895.0 | 2025-03-14 | |
Enamine | EN300-6505305-0.1g |
(2R)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine |
2248174-57-2 | 95.0% | 0.1g |
$1986.0 | 2025-03-14 | |
Enamine | EN300-6505305-10.0g |
(2R)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine |
2248174-57-2 | 95.0% | 10.0g |
$9704.0 | 2025-03-14 |
(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amineに関する追加情報
Introduction to (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine (CAS No. 2248174-57-2) stands out as a compound of considerable interest due to its unique structural properties and potential applications. This introduction delves into the compound's chemical characteristics, its significance in contemporary research, and its implications for future developments in the field.
The molecular structure of (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine is characterized by a chiral center at the 2-position, which imparts stereochemical complexity to the molecule. This chirality is crucial for its biological activity, making it a valuable candidate for further investigation in drug discovery. The presence of an ethoxy group on the phenyl ring and a methyl substituent on the propan-1-amine backbone contributes to its distinct chemical profile, influencing both its reactivity and its potential interactions with biological targets.
In recent years, there has been a growing interest in chiral amines due to their role as key intermediates in the synthesis of various pharmacologically active compounds. Research has shown that the stereochemistry of amines can significantly affect their biological efficacy, with enantiomers often exhibiting different pharmacokinetic and pharmacodynamic properties. The study of (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine falls within this broader context, as understanding its behavior can provide insights into the development of more effective and targeted therapeutics.
One of the most compelling aspects of this compound is its potential application in the synthesis of novel therapeutic agents. The structural motifs present in (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine are reminiscent of several known bioactive molecules, suggesting that it could serve as a versatile building block for drug design. For instance, its amine functionality can be readily modified through various chemical transformations, allowing for the creation of derivatives with tailored biological properties.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before they are synthesized in the laboratory. This approach has been particularly useful for exploring the potential of chiral amines like (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine. By leveraging molecular modeling techniques, scientists have been able to identify promising lead structures that could be further optimized for specific therapeutic applications.
The synthesis of complex organic molecules often presents significant challenges due to issues such as regioselectivity, stereoselectivity, and yield optimization. However, modern synthetic methodologies have made considerable progress in addressing these challenges. The preparation of (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine exemplifies these advancements, as it requires precise control over reaction conditions to ensure high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution have been instrumental in achieving this goal.
Beyond its pharmaceutical applications, (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine also holds promise in other areas of chemical research. For example, its unique structural features make it an attractive candidate for studying supramolecular interactions and self-assembling systems. These studies can provide valuable insights into the behavior of complex molecular architectures and may lead to novel materials with enhanced functionalities.
The role of analytical chemistry in characterizing compounds like (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine cannot be overstated. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential tools for determining the structure and purity of these molecules. These analytical methods not only confirm the identity of the compound but also provide detailed information about its conformational preferences and dynamic behavior.
As our understanding of chemical interactions continues to evolve, so too does our ability to harness these interactions for beneficial purposes. The study of (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine is a testament to this progress, demonstrating how fundamental research can lead to practical applications across multiple disciplines. By continuing to explore the properties and potential uses of this compound, we can contribute to advancements that benefit society as a whole.
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